molecular formula C6H6N4O B12889712 5-cyano-1-methyl-1H-pyrazole-3-carboxamide

5-cyano-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12889712
M. Wt: 150.14 g/mol
InChI Key: GOLCVQAURPFKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-1-methyl-1H-pyrazole-3-carboxamide (CAS 203792-52-3) is a chemical compound of interest in medicinal and agricultural chemistry research. It belongs to the class of pyrazole carboxamides, a group known for their broad spectrum of biological activities and presence in several commercial products . The molecular framework incorporates both a carboxamide and a cyano group, which are valuable functionalities for further chemical modification and for modulating the compound's physicochemical properties and interactions with biological targets . While specific biological data for this compound is not widely published in the available literature, its core structure is highly relevant. Pyrazole carboxamides, in general, have been extensively researched for their potential as antifungal and antiviral agents . For instance, related compounds have shown activity against plant pathogens like Rhizoctonia solani and the Tobacco Mosaic Virus (TMV) by targeting critical cellular processes . The primary research value of this compound lies in its utility as a versatile chemical building block or molecular scaffold . Researchers can use it as a foundational structure to synthesize more complex molecules for creating compound libraries in high-throughput screening, fragment-based drug design, and for investigating structure-activity relationships (SAR) . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-cyano-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C6H6N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,1H3,(H2,8,11)

InChI Key

GOLCVQAURPFKKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Cyano 1 Methyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide reveals that the pyrazole (B372694) ring is the core structural feature. The primary disconnection can be made at the bonds forming the pyrazole ring, suggesting a cyclization reaction as a key step in the synthesis. The substituents, a methyl group at the N-1 position, a carboxamide group at C-3, and a cyano group at C-5, can be introduced either before or after the ring formation.

Key precursors identified through this analysis often include:

Hydrazine derivatives, particularly methylhydrazine, to introduce the N-methyl group.

1,3-Dicarbonyl compounds or their synthetic equivalents, which are crucial for forming the pyrazole backbone. nih.govdergipark.org.tr

Compounds containing a nitrile group or a group that can be converted to a nitrile, such as a carboxamide, are also important precursors.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of this compound and its derivatives. Several types of cyclization reactions are employed to construct this heterocyclic core.

Condensation reactions are a common and classical method for synthesizing pyrazole rings. nih.gov These reactions typically involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govdergipark.org.tr

For instance, the reaction of β-ketonitriles with hydrazines is a versatile method for the synthesis of 5-aminopyrazoles, which can be further modified to introduce the desired functional groups. beilstein-journals.org The use of methylhydrazine in these reactions allows for the direct incorporation of the methyl group at the N-1 position of the pyrazole ring. However, a notable limitation of using methylhydrazine is the potential formation of two different regioisomers, which may necessitate separation steps. nih.govbeilstein-journals.org

The reaction conditions for these condensations can vary, but they often involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst.

Michael-type addition reactions offer another strategic approach to the assembly of the pyrazole core. acs.orgacs.orgresearchgate.net This method can involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. For example, the reaction of hydrazones with electron-deficient olefins can proceed through a Michael addition, leading to the formation of the pyrazole ring. orgsyn.org

In some cases, the reaction can be designed as a domino sequence, where a Michael addition is followed by an intramolecular cyclization to yield the pyrazole derivative. nih.gov The choice of reactants and reaction conditions can influence the regioselectivity of the cyclization.

Multi-component reactions (MCRs) provide an efficient and atom-economical route to highly substituted pyrazoles in a one-pot synthesis. beilstein-journals.orgnih.govrsc.orgacs.orgmdpi.com These reactions involve the combination of three or more starting materials to form the final product, incorporating most of the atoms from the reactants. mdpi.com

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine. nih.govbeilstein-journals.org For example, a three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. nih.govbeilstein-journals.org This approach is highly modular and allows for the introduction of a variety of substituents on the pyrazole ring. nih.gov Some MCRs can even be extended to four or five components, further increasing the structural diversity of the resulting pyrazoles. mdpi.com

Table 1: Comparison of Cyclization Reactions for Pyrazole Ring Formation

Reaction Type Key Reactants Advantages Disadvantages
Condensation Reactions 1,3-Dicarbonyl compounds, Hydrazines Well-established, versatile Potential for regioisomer formation
Michael-Type Addition α,β-Unsaturated compounds, Nucleophiles Good for specific substitution patterns May require specific substrates
Multi-Component Reactions Aldehydes, Active methylene compounds, Hydrazines High efficiency, atom economy, diversity Can be complex to optimize

Introduction and Functional Group Interconversion of the Cyano Moiety at C-5

The introduction of the cyano group at the C-5 position of the pyrazole ring is a crucial step in the synthesis of the target compound. This can be achieved through various methods, including the use of precursors that already contain a nitrile group or by the conversion of other functional groups into a cyano group.

One common method for introducing a cyano group is through the dehydration of a primary carboxamide group. This transformation can be accomplished using a variety of dehydrating agents. While specific examples for the direct dehydration of a 5-carboxamide pyrazole to a 5-cyano pyrazole are not abundant in the provided context, this is a standard functional group transformation in organic synthesis.

The synthesis of related pyrazole-4-carbonitrile derivatives has been achieved through multi-component reactions involving precursors like malononitrile, demonstrating that the cyano group can also be incorporated from the start of the synthetic sequence. nih.gov

Strecker Reaction for Synthesizing Cyano-Containing Pyrazoles

The Strecker reaction, a well-established method for synthesizing α-amino nitriles from aldehydes or ketones, can be adapted to introduce a cyano group onto a pyrazole ring, particularly at the C-4 position. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This three-component reaction typically involves an aldehyde, an amine, and a cyanide source. In the context of pyrazole synthesis, a pyrazole amine derivative serves as the amine component.

A study on the synthesis of cyano-containing multi-substituted pyrazoles demonstrated the successful application of the Strecker reaction on 3,5-disubstituted-1H-pyrazol-4-amine. sioc-journal.cn The reaction of the pyrazol-4-amine with various aldehydes and trimethylsilyl cyanide (TMSCN), catalyzed by anhydrous zinc iodide (ZnI2) with a 4Å molecular sieve, yielded a series of 4-((cyano(aryl)methyl)amino)pyrazole derivatives. sioc-journal.cn This indicates that the Strecker reaction is a viable method for introducing a cyanoalkylamino substituent onto the pyrazole core.

While this specific example demonstrates the introduction of a cyano group as part of a larger substituent at the C-4 position, the underlying principle of the Strecker synthesis—the addition of cyanide to an imine—is a fundamental strategy for forming C-CN bonds. masterorganicchemistry.com The reaction proceeds through the initial formation of an imine from the pyrazole amine and the aldehyde, followed by the nucleophilic attack of the cyanide ion to produce the α-aminonitrile product. organic-chemistry.orgwikipedia.org

Table 1: Key Features of the Strecker Reaction for Pyrazole Functionalization sioc-journal.cn
ComponentRole in the ReactionExample Reactants
Pyrazole AmineAmine source for imine formation3,5-disubstituted-1H-pyrazol-4-amine
AldehydeCarbonyl source for imine formationVarious aromatic and aliphatic aldehydes
Cyanide SourceProvides the cyano groupTrimethylsilyl cyanide (TMSCN)
CatalystPromotes the reactionAnhydrous Zinc Iodide (ZnI2)

Formation of the Carboxamide Functionality at C-3

The introduction of a carboxamide group at the C-3 position of the pyrazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved by converting a carboxylic acid or its derivative, such as an ester, into an amide.

A common and direct method for forming the C-3 carboxamide is through the coupling of a pyrazole-3-carboxylic acid with an appropriate amine. This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Activating agents convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester.

For instance, pyrazole-3-carboxylic acids can be converted to their corresponding acid chlorides, which then readily react with amines to form the desired carboxamides. dergipark.org.trnih.govnih.gov This two-step process is a widely used strategy in the synthesis of various pyrazole carboxamide derivatives. nih.gov

Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and the amine. 1,1'-Carbonyldiimidazole (CDI) is an effective reagent for this purpose. nih.govrsc.org CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then reacts with the amine to produce the carboxamide, with imidazole and carbon dioxide as byproducts. This method is often preferred due to its mild reaction conditions and the ease of removal of byproducts.

Another synthetic route to pyrazole-3-carboxamides involves the use of pyrazole-3-carboxylic acid esters as starting materials. google.com These esters can be converted to the corresponding amides through aminolysis, which is the reaction of the ester with an amine. This reaction is often slower than the reaction of an acid chloride with an amine and may require heating or catalysis.

A more common approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by one of the amide coupling methods described above. google.com The hydrolysis is typically carried out under basic conditions, for example, using potassium hydroxide, followed by acidification to yield the pyrazole-3-carboxylic acid. google.com This two-step sequence provides a reliable pathway from ester precursors to the target carboxamides.

N-Alkylation Strategies for Introducing the 1-Methyl Group

The introduction of a methyl group at the N-1 position of the pyrazole ring is a crucial step that can be influenced by the steric and electronic properties of the pyrazole nucleus. mdpi.com A variety of alkylating agents can be used, with the choice often depending on the desired regioselectivity and the nature of the substituents already present on the pyrazole ring.

Traditional methods for N-alkylation often involve the use of alkyl halides, such as methyl iodide, in the presence of a base. google.com The base deprotonates the pyrazole ring, generating a pyrazolate anion that then acts as a nucleophile, attacking the alkyl halide. However, for unsymmetrical pyrazoles, this method can lead to a mixture of N-1 and N-2 alkylated products. mdpi.com

To achieve higher regioselectivity, alternative methods have been developed. One such method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach has been shown to provide good yields of N-alkyl pyrazoles. mdpi.com Another strategy for achieving high N-1 selectivity in methylation involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org These reagents have demonstrated the ability to achieve N1/N2 regioisomeric ratios of 92:8 to greater than 99:1. acs.org

Enzymatic approaches have also been explored for the selective N-alkylation of pyrazoles. nih.govresearchgate.net Engineered enzymes, such as methyltransferases, can catalyze the transfer of an alkyl group to the pyrazole nitrogen with high regioselectivity (>99%). nih.govresearchgate.net

Regioselectivity Control in Synthetic Pathways

Achieving the desired regiochemistry, particularly in the N-alkylation of unsymmetrical pyrazoles, is a significant challenge in the synthesis of this compound. The presence of two reactive nitrogen atoms in the pyrazole ring can lead to the formation of regioisomers.

The ratio of N-1 to N-2 alkylated products can be significantly influenced by the reaction conditions, including the choice of solvent, base, and alkylating agent. nih.govacs.org The steric environment around the two nitrogen atoms plays a crucial role, with bulkier substituents often directing alkylation to the less sterically hindered nitrogen. mdpi.com

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-dicarbonyl compounds and methylhydrazine. acs.org This highlights the profound impact that the solvent can have on the regiochemical outcome of reactions involving pyrazoles.

Furthermore, the choice of catalyst can also dictate the regioselectivity. For instance, in the Michael addition of pyrazoles to conjugated carbonyl alkynes, the presence or absence of Ag2CO3 can switch the stereoselectivity and influence the regioselectivity of the N-functionalization. nih.gov Catalyst-controlled pyrazole alkylation using enzymatic systems has also been demonstrated to achieve unprecedented regioselectivity. nih.gov The nature of the substituents on the pyrazole ring, particularly their electronic and steric properties, also plays a significant role in directing the regioselectivity of N-alkylation. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation
FactorInfluence on RegioselectivityExamples/Observations
SolventCan significantly alter the ratio of regioisomers.Fluorinated alcohols (TFE, HFIP) increase regioselectivity in pyrazole formation. acs.org
CatalystCan direct the reaction to a specific nitrogen atom.Ag2CO3 in Michael additions; nih.gov engineered enzymes in alkylation. nih.gov
Steric HindranceAlkylation often favors the less sterically hindered nitrogen.The major product is often controlled by sterics in N-alkylation with trichloroacetimidates. mdpi.com
Alkylating AgentThe nature and size of the alkylating agent can impact selectivity.Bulky α-halomethylsilanes provide high N-1 selectivity. acs.org
Substituents on Pyrazole RingElectronic and steric effects of existing substituents can direct the position of alkylation.Electron-withdrawing or -donating groups can influence the nucleophilicity of the nitrogen atoms. nih.gov

Computational Insights into Regioselective Reaction Mechanisms

The regioselectivity observed in the synthesis of pyrazole derivatives, including structures related to this compound, is a critical aspect that has been extensively investigated using computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into the underlying reaction mechanisms, helping to explain and predict the formation of specific regioisomers. These computational approaches are crucial for understanding the intricate electronic and steric factors that govern the outcomes of cycloaddition reactions, which are commonly used for constructing the pyrazole ring.

Detailed quantum chemical calculations have been applied to elucidate the mechanisms of reactions such as 1,3-dipolar cycloadditions. tandfonline.commdpi.comtandfonline.commdpi.com For instance, in the synthesis of pyrazole derivatives through the reaction of nitrile imines with various dipolarophiles, DFT calculations help in analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. The energy gap and the orbital coefficients of these frontier orbitals are key indicators that determine the regioselectivity of the cycloaddition process. The reaction is typically controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, or vice versa. The preferred regioisomer is the one resulting from the pathway with the lower activation energy barrier, which corresponds to a more favorable orbital overlap.

One study investigated the 1,3-dipolar cycloaddition reaction of a nitrile imine derivative with α-(benzothiazol-2-yl)cinnamonitrile derivatives to afford 5-cyanopyrazoline derivatives. tandfonline.comtandfonline.com The regioselectivity was rationalized by analyzing DFT reactivity descriptors. The reaction mechanism was studied using DFT calculations at the B3LYP/6-31G(d) level of theory, which supported the experimentally observed formation of a single regioisomer. tandfonline.comtandfonline.com

Similarly, a combined experimental and DFT investigation into the (3+2) cycloaddition reactions of diazopropane with chalcone derivatives was conducted to understand the formation of pyrazole derivatives. mdpi.com This study employed several DFT approaches, including B3LYP, M06, and M06-2X, with the 6-311+G(d,p) basis set. The calculations revealed that the pyrazole derivatives are the kinetic adducts, providing a theoretical basis for the observed product distribution. mdpi.com

Semi-empirical calculations have also been utilized to provide a structural rationale for the distinct behaviors of different pyrazole isomers, such as their chromatographic separation. nih.gov These less computationally intensive methods can offer valuable insights into the structural and electronic properties of molecules that influence their physical characteristics.

The table below summarizes key computational studies that have provided insights into the regioselective synthesis of pyrazole derivatives. It highlights the computational methods employed and the main findings regarding the factors that control regioselectivity.

Reaction TypeComputational MethodBasis SetKey Findings on RegioselectivityReference
1,3-Dipolar Cycloaddition (Nitrile Imine + Cinnamonitrile)DFT (B3LYP)6-31G(d)Regioselectivity is explained by DFT reactivity descriptors and analysis of interactions between reactant sites. tandfonline.comtandfonline.com
(3+2) Cycloaddition (Diazopropane + Chalcone)DFT (B3LYP, M06, M06-2X)6-311+G(d,p)Calculations identified the pyrazole derivatives as the kinetic adducts based on IRC calculations. mdpi.com
Hetero-Diels-Alder (Thiochalcones + Levoglucosenone)DFTNot SpecifiedThermodynamic and kinetic properties of all regio- and stereoisomers were determined to predict the preferred formation of experimentally observed isomers. mdpi.com
Condensation of Active Methylene ReagentsSemi-empirical CalculationsNot SpecifiedProvided a structural rationale for the different chromatographic behavior of two N-methyl pyrazole isomers. nih.gov

These computational investigations are indispensable in modern synthetic chemistry. They not only rationalize experimental outcomes but also guide the design of new synthetic routes to achieve high regioselectivity in the preparation of complex molecules like this compound and its analogues. The synergy between experimental synthesis and theoretical calculations accelerates the development of efficient and selective chemical transformations.

Derivatization and Scaffold Modification Strategies

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Elucidation

Systematic modification of the substituents on the pyrazole (B372694) ring is a fundamental approach to understanding how different chemical features influence biological activity.

The substituent at the 1-position of the pyrazole ring plays a significant role in defining the molecule's interaction with biological targets. Replacing the methyl group with larger alkyl or various aryl groups can profoundly impact efficacy and selectivity. SAR studies on related 1,5-diaryl pyrazole-3-carboxamides have shown that the nature and substitution pattern of the aryl group at the 1-position are critical for activity. nih.gov For instance, the introduction of different phenyl groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity. While direct SAR data for 1-substituted analogues of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide is specific to the biological target, general trends can be inferred. Small, lipophilic alkyl groups may enhance cell permeability, whereas larger, substituted aryl groups can introduce specific interactions, such as hydrogen bonding or π-stacking, with a target protein. nih.gov

Table 1: Representative Modifications at the 1-Position and Their Potential SAR Implications

Substitution at 1-Position Representative Group Potential Impact on Activity
Small Alkyl Ethyl, Propyl May increase lipophilicity and cell membrane permeability.
Bulky Alkyl tert-Butyl Can provide steric bulk that may be favorable or unfavorable depending on the target's binding pocket.
Unsubstituted Aryl Phenyl Introduces potential for π-stacking interactions.
Substituted Aryl 4-Chlorophenyl Halogen substitutions can alter electronic properties and introduce halogen bonding capabilities.
Substituted Aryl 4-Methoxyphenyl Electron-donating groups can influence the electron density of the pyrazole ring.

The 3-carboxamide group is a key functional handle for derivatization. Modification of the amide nitrogen with various substituents allows for extensive exploration of the chemical space. A study on a diverse library of 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides revealed that a range of modifications on the amide nitrogen are well-tolerated for maintaining biological activity. nih.gov Both secondary and tertiary amides can be synthesized, incorporating aliphatic, aromatic, and heterocyclic moieties. The introduction of polar or charged groups in this region has been shown to sometimes reduce activity, suggesting that this part of the molecule may interact with a hydrophobic region of a target. nih.gov However, the specific impact is highly dependent on the biological target. These modifications are crucial for fine-tuning properties such as solubility, metabolic stability, and target engagement.

Table 2: Examples of Modifications at the 3-Carboxamide Nitrogen

Amide Type Substituent (R) on Nitrogen Potential Influence on Properties
Primary -H Provides a hydrogen bond donor.
Secondary (Alkyl) -CH₂CH₃ (Ethyl) Increases lipophilicity.
Secondary (Aryl) -C₆H₅ (Phenyl) Introduces steric bulk and potential for aromatic interactions.
Tertiary (Cyclic) -N(CH₂)₅ (Piperidinyl) Can improve metabolic stability and introduce conformational constraints.
Tertiary (Acyclic) -N(CH₃)₂ (Dimethyl) Removes hydrogen bond donor capability and increases basicity.

The 5-cyano group is an important pharmacophore that can be modified or replaced with bioisosteric equivalents to modulate activity and physicochemical properties. The nitrile group can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to a carboxamide or a carboxylic acid, which may have different biological activities. Bioisosteric replacement is a common strategy to improve potency, selectivity, or pharmacokinetic profiles. A common bioisostere for a nitrile is a tetrazole ring, which can be synthesized from the nitrile group. nih.gov Another approach involves the replacement of the entire cyano-substituted pyrazole moiety with other heterocycles, such as oxadiazoles, which has been successfully applied in the development of cannabinoid receptor antagonists based on a pyrazole-3-carboxamide scaffold. researchgate.net

Table 3: Bioisosteric Replacements for the 5-Cyano Group

Original Group Bioisosteric Replacement Potential Advantages
Cyano (-CN) Tetrazole Can act as a metabolically stable mimic of a carboxylic acid, introduces acidic character.
Cyano (-CN) Carboxamide (-CONH₂) Increases polarity and hydrogen bonding capacity.
Cyano (-CN) Carboxylic Acid (-COOH) Introduces a negative charge at physiological pH, can form strong ionic interactions.
Cyano (-CN) Oxadiazole Can modulate electronic properties and metabolic stability.

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. This approach can lead to the discovery of novel chemical entities with distinct biological activities by locking the conformation of substituents and extending the chemical structure into new regions of chemical space.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities. beilstein-journals.org A common and efficient method for their synthesis is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govsemanticscholar.org For the synthesis of derivatives related to this compound, a plausible synthetic route would involve the use of a 5-amino-4-cyanopyrazole precursor. The reaction of 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with reagents like acetylacetone or ethyl acetoacetate in the presence of an acid catalyst typically leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivatives in good yields. semanticscholar.orgbeilstein-journals.org The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov

The pyrazolo[3,4-d]pyrimidine core is another important fused heterocyclic system, known to mimic purine bases and exhibit a range of pharmacological activities. nih.gov The synthesis of this scaffold often starts from appropriately substituted 5-aminopyrazoles. Specifically, 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide are versatile starting materials. nih.govdurham.ac.uk For instance, 5-aminopyrazole-4-carboxamide can be treated with urea to form 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, which can be further functionalized. nih.gov Alternatively, 5-amino-4-cyanopyrazoles can undergo cyclization with various one-carbon synthons like formamide or orthoformates to yield 4-aminopyrazolo[3,4-d]pyrimidines. durham.ac.uk These methods provide a direct entry into the pyrazolo[3,4-d]pyrimidine system from precursors structurally related to the target compound.

Exploration of Chiral Derivatives and Diastereomers

The introduction of chirality into the this compound scaffold is a critical step in the development of compounds with specific biological activities, as enantiomers often exhibit different pharmacological profiles. The exploration of chiral derivatives and diastereomers can be approached through chiral resolution of a racemic mixture or through asymmetric synthesis.

Chiral Resolution:

For a racemic mixture of a derivative of this compound, chiral resolution is a viable method to separate the enantiomers. This can be achieved through several techniques:

Formation of Diastereomeric Salts: If the derivative contains an acidic or basic center, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. wikipedia.org These diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The pure enantiomers can then be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: Chiral column chromatography is a powerful technique for the separation of enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method can be applied to a wide range of compounds, including those that lack suitable functional groups for diastereomeric salt formation.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer or a mixture enriched in one enantiomer. For derivatives of this compound, this could be achieved through various strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This approach has been successfully used in the stereoselective synthesis of novel pyrazole derivatives.

Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) can facilitate enantioselective transformations. For example, asymmetric Michael additions or aldol reactions involving the pyrazole scaffold could be employed to introduce chirality.

Diastereoselective Synthesis: If a chiral center is already present in a reactant, a new chiral center can be introduced with a specific stereochemical relationship to the existing one. For instance, if a chiral amine is used to form the carboxamide, this could influence the stereochemical outcome of subsequent reactions on the pyrazole scaffold, leading to the formation of specific diastereomers.

ApproachMethodDescription
Chiral Resolution Formation of Diastereomeric SaltsReaction with a chiral resolving agent to form separable diastereomeric salts. wikipedia.org
Chiral ChromatographySeparation of enantiomers based on differential interactions with a chiral stationary phase. mdpi.com
Asymmetric Synthesis Use of Chiral AuxiliariesTemporary attachment of a chiral group to direct a stereoselective reaction.
Asymmetric CatalysisEmployment of chiral catalysts to favor the formation of one enantiomer.
Diastereoselective SynthesisIntroduction of a new chiral center with a specific orientation relative to an existing one.

Biological Activity Research and Mechanisms of Action Mechanistic and Target Oriented Studies

Target Identification and Validation Strategies

Mechanistic studies have identified that pyrazole (B372694) carboxamide derivatives exert their effects by interacting with specific enzymes and receptors, leading to the modulation of their activity.

The pyrazole carboxamide moiety is a key pharmacophore in the design of inhibitors for a range of critical enzymes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition : A significant body of research highlights pyrazole carboxamides as potent succinate dehydrogenase inhibitors (SDHIs). acs.orgacs.org SDH, or Complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. acs.orgacs.org By inhibiting SDH, these compounds disrupt fungal respiration and energy production, making them effective fungicides. wikipedia.org For example, fluxapyroxad, a pyrazole-carboxamide fungicide, effectively inhibits SDH, leading to the disruption of spore germination and mycelial growth. wikipedia.org Numerous studies have focused on synthesizing novel pyrazole carboxamide derivatives to enhance their SDH inhibitory activity. nih.govnih.govresearchgate.net Compound 7s , an N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivative, showed an IC50 value of 0.014 μM against porcine SDH, which was 205-fold more potent than the commercial fungicide fluxapyroxad. nih.gov Another study identified compound 5e , a pyrazole-4-carboxamide with an oxime ether group, as a remarkable SDH inhibitor with an IC50 of 2.04 μM, significantly more potent than boscalid and fluxapyroxad. nih.gov

Protein Kinase Inhibition : The pyrazole scaffold is recognized as a privileged structure for developing kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. nih.govmdpi.com

IRAK4 : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key transducer in the IL-1R and Toll-like receptor (TLR) signaling pathways, making it a target for inflammatory diseases. nih.govnih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors. nih.govnih.gov

Other Kinases : Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are attractive targets for acute myeloid leukemia (AML). mdpi.com Compound 8t from this series showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). mdpi.com Additionally, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov

Cyclooxygenase (COX) Enzymes : Certain pyrazole derivatives have been evaluated for their anti-inflammatory activity through the inhibition of COX enzymes. nih.gov One study reported that all 13 synthesized pyrazole derivatives were more potent against COX-2 than COX-1, demonstrating significant in vivo anti-inflammatory activity. nih.gov A pyrazolo[5,1-b]quinazoline derivative was identified as a potent COX-2 inhibitor with an IC50 of 47 nM, showing 14-fold selectivity over COX-1. nih.gov

Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s)Porcine Succinate Dehydrogenase (SDH)0.014 μM nih.gov
Pyrazole-4-carboxamide with oxime ether (5e)Succinate Dehydrogenase (SDH)2.04 μM nih.gov
1H-pyrazole-3-carboxamide derivative (8t)FLT3 Kinase0.089 nM mdpi.com
1H-pyrazole-3-carboxamide derivative (8t)CDK20.719 nM mdpi.com
1H-pyrazole-3-carboxamide derivative (8t)CDK40.770 nM mdpi.com
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a)JNK3 Kinase227 nM nih.gov
Pyrazolo[5,1-b]quinazoline derivativeCyclooxygenase-2 (COX-2)47 nM nih.gov

Pyrazole-based compounds have been designed to bind and modulate key receptors involved in cancer and other diseases.

Androgen Receptor (AR) : The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer. nih.gov Pyrazole derivatives have been developed as AR antagonists. nih.gov A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit prostate cancer cell growth and the expression of Prostate-Specific Antigen (PSA), a target gene of the AR. nih.gov Compound H24 from this series was found to completely block PSA expression at a concentration of 10μM. nih.gov

Cannabinoid Receptors (CB1 and CB2) : The pyrazole core is a well-established scaffold for ligands of cannabinoid receptors. nih.gov The biarylpyrazole SR141716A (Rimonabant) is a known inverse agonist/antagonist at the CB1 receptor. acs.org Research has shown that the carboxamide oxygen at the C-3 position of the pyrazole ring is crucial for this interaction, specifically forming a hydrogen bond with Lysine 3.28(192) in the receptor, which may be key to its inverse agonism. acs.org Modifications to the pyrazole core have led to the development of potent partial agonists of CB1 and CB2 receptors with potential therapeutic applications. nih.gov For instance, compound 40 , a 1,3-disubstituted pyrazole, was identified as a potent partial agonist of CB1 with peripheral selectivity. nih.gov

Cellular Pathway Modulation

By interacting with their molecular targets, 5-cyano-1-methyl-1H-pyrazole-3-carboxamide and its analogs can modulate complex cellular signaling pathways involved in inflammation, cancer, and fungal metabolism.

The anti-inflammatory properties of pyrazole compounds are linked to their ability to inhibit key enzymes in inflammatory signaling. By inhibiting enzymes like COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. nih.govtandfonline.com Furthermore, the inhibition of IRAK4, a critical kinase in TLR and IL-1R signaling, represents a significant mechanism for controlling inflammatory responses. nih.govnih.gov Inhibition of IRAK4 blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it an attractive strategy for treating a range of inflammatory diseases. nih.gov

Pyrazole carboxamides have demonstrated potential as anticancer agents by interfering with pathways essential for tumor growth and survival.

Antiproliferative Effects : These compounds exhibit antiproliferative activity against various cancer cell lines. nih.govcbijournal.com In prostate cancer, 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown significant growth inhibitory effects. Compound H24 displayed potent antiproliferative activity against both LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) prostate cancer cell lines, with GI50 values of 7.73μM and 7.07μM, respectively. nih.gov Similarly, 1H-pyrazole-3-carboxamide derivatives designed as kinase inhibitors showed potent anti-proliferative effects against acute myeloid leukemia cells (MV4-11, IC50: 1.22 nM). mdpi.com

Apoptosis Induction : In addition to halting proliferation, some pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells. mdpi.com Kinase inhibitors based on the pyrazole scaffold have been shown to induce apoptosis in colon cancer and pancreatic ductal adenocarcinoma cell lines. nih.gov A study on 1H-pyrazole-3-carboxamide derivatives demonstrated that they could induce apoptosis in MV4-11 leukemia cells, as determined by Annexin V-FITC/PI assays. mdpi.com

Prostate-Specific Antigen (PSA) Expression : In the context of prostate cancer, a key mechanism of action is the downregulation of AR signaling. This is often measured by the reduction in the expression of PSA. Novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been shown to potently inhibit PSA expression in LNCaP cells, with compound 10e achieving a PSA downregulation rate of 46%. nih.gov The 1-methyl-1H-pyrazole-5-carboxamide derivative H24 was even more effective, completely blocking PSA expression at 10μM. nih.gov

Compound/DerivativeCancer Cell LineActivityValueReference
H24LNCaP (Prostate)Antiproliferative (GI50)7.73 μM nih.gov
H24PC-3 (Prostate)Antiproliferative (GI50)7.07 μM nih.gov
H24LNCaP (Prostate)PSA Expression InhibitionComplete block at 10 μM nih.gov
10eLNCaP (Prostate)PSA Downregulation Rate46% nih.gov
8tMV4-11 (Leukemia)Antiproliferative (IC50)1.22 nM mdpi.com

The primary mechanism of antifungal action for many pyrazole carboxamides is the disruption of cellular respiration through SDH inhibition. wikipedia.org This inhibition has profound effects on fungal metabolism.

TCA Cycle and Oxidative Phosphorylation : SDH is a key component of both the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation pathway. acs.orgnih.gov By blocking SDH, pyrazole carboxamides halt the conversion of succinate to fumarate in the TCA cycle and simultaneously inhibit the transfer of electrons in the respiratory chain. acs.orgwikipedia.org This dual action effectively shuts down the central energy-producing pathways of the fungus. Proteomic analysis of Rhizoctonia solani treated with a novel pyrazole carboxamide revealed downregulation of proteins involved in the TCA cycle and oxidative phosphorylation, confirming that Complex II (SDH) is a primary target. acs.orgnih.gov This disruption leads to a decrease in the mitochondrial membrane potential and ultimately cell death. nih.gov

Molecular Basis of Bioactivity and Structure-Activity Relationships

No specific studies detailing the structure-activity relationships (SAR) of this compound were identified.

Role of Specific Substituents in Ligand-Target Interactions

Information regarding the specific role of the cyano, methyl, and carboxamide substituents of this compound in mediating interactions with biological targets is not described in the available literature. While research on other pyrazole derivatives exists, a direct extrapolation to this specific compound would be speculative.

Importance of Hydrogen Bonding and Electrostatic Interactions

There are no dedicated studies that analyze the hydrogen bonding and electrostatic interaction profile of this compound with any specific biological target.

Advanced Mechanistic Elucidation through Proteomics and Transcriptomics

No proteomics or transcriptomics studies have been published that would provide insight into the advanced mechanisms of action of this compound.

Analysis of Differential Protein Expression

There is no available data on the analysis of differential protein expression in biological systems upon treatment with this compound.

Gene Regulation Studies (e.g., qRT-PCR)

Similarly, no studies utilizing methods such as quantitative real-time polymerase chain reaction (qRT-PCR) to investigate gene regulation by this compound have been found in the public domain.

Emerging Applications of Pyrazole Carboxamide Scaffolds in Research

Medicinal Chemistry Research Applications

Anticancer Agent Design (e.g., antiproliferative agents, androgen receptor modulators)

The 1-methyl-pyrazole carboxamide scaffold is a promising framework for the development of new anticancer agents. Studies have shown that derivatives of this structure exhibit significant antiproliferative activity and can modulate key biological targets implicated in cancer progression.

Research into 1-methyl-1H-pyrazole-5-carboxamide derivatives has identified them as potential agents for treating prostate cancer. One study synthesized a series of these compounds and evaluated their ability to inhibit the expression of Prostate-Specific Antigen (PSA) and the growth of prostate cancer cell lines. Compound H24 from this series was found to completely block PSA expression at a concentration of 10μM and demonstrated notable antiproliferative activity against both LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) prostate cancer cells. nih.gov These findings suggest a role for this scaffold in modulating the Androgen Receptor (AR) signaling pathway, a critical driver in prostate cancer. nih.gov

CompoundCell LineActivityValue
H24 LNCaPGI507.73μM
H24 PC-3GI507.07μM

GI50: The concentration required to inhibit cell growth by 50%.

Further studies on closely related 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives have demonstrated their efficacy against breast cancer cell lines. In vitro screening of these compounds was conducted at the Tata Memorial Advanced Centre for Treatment, Research and Education in Cancer (ACTREC), where they were tested against the MCF-7 human breast cancer cell line. cbijournal.com

Other 1H-pyrazole-3-carboxamide derivatives have been investigated for their interaction with DNA as a potential anticancer mechanism. nih.govjst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was shown to have a high DNA-binding affinity (K = 1.06×10^5 M^-1). nih.gov This interaction was strong enough to affect DNA conformation and induce cleavage of supercoiled plasmid DNA, indicating that DNA could be a direct target for this class of compounds. nih.govjst.go.jp

Anti-inflammatory Agent Design

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs, with celecoxib being a prominent example. mdpi.comnih.gov Research has shown that the pyrazole carboxamide scaffold can be utilized to create novel agents that target key pathways in the inflammatory response.

One study synthesized a series of pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives, which contain the core pyrazole-3-carboxamide structure, and screened them for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com From this library, compound 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and compound 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) were identified as potent inhibitors, with IC50 values under 50 µM. mdpi.com Molecular modeling suggested these compounds could bind to mitogen-activated protein kinases (MAPKs) such as JNK3, which are involved in inflammatory signaling. mdpi.com

In another study, a series of pyrazole derivatives were evaluated in vivo using the carrageenan-induced rat paw edema model. nih.gov A specific pyrazole analogue, compound 5b, was identified as the most potent in the series, with its activity attributed to interactions with the cyclooxygenase-2 (COX-2) active site. nih.gov Similarly, research on other pyrazole derivatives, including 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated better anti-inflammatory activity compared to the standard drug diclofenac sodium. nih.gov

Antimicrobial Agent Design (e.g., antibacterial, antifungal)

The pyrazole carboxamide scaffold has been extensively investigated for creating new antimicrobial agents to combat drug-resistant pathogens. Derivatives have shown significant activity against a range of fungi and bacteria.

Antifungal Activity: Several commercial fungicides, such as penthiopyrad, are based on the pyrazole carboxamide structure, highlighting its importance in agrochemicals. mdpi.com Research has explored novel derivatives for their fungicidal properties. A study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide analogues found that several compounds exhibited moderate to good antifungal activity against phytopathogenic fungi. mdpi.com Compounds 6a, 6b, and 6c displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides boscalid and carboxin. mdpi.com

CompoundFungiEC50 Value
6b G. zeae81.3 µg/mL
6b F. oxysporum97.8 µg/mL
6b C. mandshurica176.5 µg/mL

EC50: The concentration that causes 50% of maximum effect.

Another study focused on N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), which showed potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.gov Its efficacy was comparable to the commercial fungicide thifluzamide, with an EC50 value of 0.022 mg/L. nih.gov Electron microscopy revealed that the compound damages the fungal cell walls and membranes, leading to the leakage of cellular contents. nih.gov

Antibacterial Activity: The pyrazole scaffold has been used to develop broad-spectrum antibacterial agents. nih.gov In one study, replacing a thiazole ring with a pyrazole ring in a series of compounds expanded their antibacterial spectrum without compromising favorable pharmacokinetic properties. The resulting compounds showed activity against vancomycin- and linezolid-resistant MRSA strains with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL. nih.gov However, the introduction of certain functional groups can impact activity. For instance, in a series of coumarin-substituted pyrazoles, a derivative with a strong electron-withdrawing cyano group showed no antibacterial activity. mdpi.com

Antiviral Agent Design (e.g., anti-Tobacco Mosaic Virus activity)

The pyrazole carboxamide scaffold has emerged as a valuable template for designing agents against plant viruses, particularly the Tobacco Mosaic Virus (TMV), which causes significant economic losses in agriculture. mdpi.com

A series of novel pyrazole amide derivatives incorporating a 4-cyano-1-aryl-1H-pyrazol moiety were designed to target the TMV coat protein (TMV-CP). mdpi.comnih.gov Bioassays revealed that these compounds were active against TMV, with curative rates ranging from 22.6% to 86.5% at a concentration of 500 μg/mL. mdpi.com One of the most potent compounds, 3p, showed slightly higher activity than the commercial antiviral agent ningnanmycin. mdpi.comnih.gov Molecular docking studies confirmed that the pyrazole amide portion of the molecule fits securely into the binding sites of the TMV coat protein, which is believed to inhibit viral assembly. mdpi.com

CompoundInactivation Rate (%)Curative Rate (%)Protection Rate (%)
3a 56.445.349.2
3m 82.375.479.5
3p 86.581.383.2
Ningnanmycin 85.478.582.3

Activity measured at 500 μg/mL. mdpi.com

Beyond plant viruses, the core pyrazole scaffold has been investigated for activity against human viruses. A recent study identified pyrazole-3-carboxylic acid derivatives as inhibitors of the dengue virus (DENV) NS2B-NS3 protease. The most promising compounds showed antiviral activity against DENV-2 with EC50 values as low as 4.1 μM and displayed negligible cytotoxicity. nih.gov

Design of Other Enzyme Inhibitors (e.g., ACE inhibitors)

The structural versatility of pyrazole carboxamides makes them suitable for designing inhibitors for a wide array of enzymes involved in various diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of pyrazole have been investigated for their potential to inhibit ACE, a key enzyme in the regulation of blood pressure. A study involving a series of pyrazoles and their chalcone precursors tested their ACE inhibitory activity. The most potent pyrazole, compound 15, exhibited an IC50 value of 0.213 mM. nih.gov This research demonstrates the potential of the pyrazole scaffold as a starting point for developing new antihypertensive agents. nih.gov

Other Enzyme Targets: The pyrazole carboxamide framework has been successfully used to target other critical enzymes:

Succinate (B1194679) Dehydrogenase (SDH): Novel pyrazole carboxamides have been developed as potent inhibitors of fungal SDH (also known as Complex II), a key enzyme in the mitochondrial electron transport chain. This inhibition is the mode of action for several successful commercial fungicides. nih.gov

Kinase Inhibitors: Pyrazole derivatives have been explored as inhibitors of various kinases involved in cancer, such as cyclin-dependent kinase-2 (CDK2) and Aurora-A kinase. nih.gov

Dengue Virus Protease: As mentioned previously, pyrazole-3-carboxylic acid derivatives have been identified as effective inhibitors of the DENV NS2B-NS3 protease, a crucial enzyme for viral replication. nih.gov

Research into Neuroprotective and Anticonvulsant Properties

The pyrazole ring is a common feature in compounds with activity in the central nervous system (CNS). nih.gov Research has demonstrated the potential of pyrazole carboxamide derivatives in the design of new anticonvulsant agents for treating neurological disorders like epilepsy. nih.govtandfonline.com

A study focused on the synthesis and evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues. nih.govtandfonline.com The compounds were screened according to the Antiepileptic Drug Development (ADD) Programme protocol. Several compounds showed significant activity in the minimal clonic seizure model (6 Hz test). nih.gov The most active compound, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c), provided 75% protection against seizures at a dose of 100 mg/kg without showing any neurotoxicity. nih.govtandfonline.com

CompoundProtection (%)Time (hours)Neurotoxicity
4c 75%0.25 - 2.0None
4c 50%4.0None

Activity in the 6 Hz seizure test at 100 mg/kg. nih.gov

Other research on pyrazolyl semicarbazones, which contain a related structural motif, also identified compounds with promising anticonvulsant effects. One derivative, compound 5m, had a median effective dose (ED50) of 42.4 mg/kg in the maximal electroshock test, suggesting it possesses higher safety and better activity than the established drug valproate. asianpubs.org These findings underscore the utility of the pyrazole carboxamide scaffold in the ongoing search for novel and more effective antiepileptic drugs. nih.gov

Agrochemical Research Applications

In the realm of agrochemical research, the pyrazole carboxamide core is a well-established pharmacophore, integral to the creation of potent agents for crop protection. The strategic incorporation of various substituents onto this central ring structure has led to the discovery of compounds with significant fungicidal, herbicidal, and larvicidal properties. The underlying success of this scaffold lies in its ability to interact with specific biological targets in pests and pathogens, often exhibiting high efficacy and selectivity.

The development of fungicides based on the pyrazole carboxamide scaffold has been a significant area of research, leading to the discovery of potent inhibitors of fungal respiration. Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), targeting complex II in the mitochondrial respiratory chain. This mode of action disrupts the energy production of fungal pathogens, leading to their demise.

One of the primary targets for these fungicides is Rhizoctonia solani, a soil-borne pathogen responsible for significant crop diseases such as rice sheath blight. Research has demonstrated that novel pyrazole carboxamide derivatives exhibit potent antifungal activity against this pathogen. For instance, derivatives containing a diarylamine scaffold have shown excellent efficacy. One such compound, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was found to have an EC50 value of 0.022 mg/L against R. solani, comparable to the commercial fungicide thifluzamide. Mechanistic studies revealed that this compound could disrupt the fungus's cell walls and membranes, leading to the leakage of cellular contents and abnormal mitochondrial morphology. Further investigations confirmed that complex II (succinate dehydrogenase) is a key target for these types of pyrazole carboxamide fungicides.

While direct fungicidal data for 5-cyano-1-methyl-1H-pyrazole-3-carboxamide is not extensively documented in publicly available research, its structure represents a key fragment of many potent SDHI fungicides. The core pyrazole ring, the methyl group at the N1 position, and the carboxamide functional group are all features present in commercially successful fungicides. The cyano group at the 5-position offers a valuable site for chemical modification, allowing for the synthesis of a diverse library of derivatives to be screened for antifungal activity. Therefore, this compound is considered a valuable intermediate in the synthesis of next-generation fungicides targeting Rhizoctonia solani and other fungal pathogens.

Compound Derivative Example Target Pathogen EC50 Value (mg/L) Mechanism of Action
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.022Succinate Dehydrogenase Inhibitor (SDHI)
A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mLNot specified

The versatility of the pyrazole carboxamide scaffold extends to the development of herbicides. By modifying the substituents on the pyrazole ring, chemists can design molecules that interfere with essential biological processes in unwanted plants.

Research into 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles has yielded compounds with significant herbicidal properties. For example, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine demonstrated excellent post-emergence herbicidal effects against Digitaria sanguinalis (crabgrass) at a dosage of 750 g a.i. ha-1. nih.gov This and other related compounds often act as bleaching herbicides, indicating that they interfere with pigment biosynthesis pathways in plants, such as the carotenoid biosynthesis pathway. nih.gov

While direct herbicidal or algicidal activity of this compound is not prominently reported, its structural components are present in known herbicidal molecules. The pyrazole core is a key feature of several commercial herbicides. The cyano and carboxamide groups can be chemically transformed to generate a wide range of derivatives with potential herbicidal activity. Thus, this compound serves as a valuable starting material for the synthesis of novel herbicides. The development of new compounds from this precursor could lead to herbicides with alternative modes of action, which is crucial for managing the growing issue of herbicide resistance in weeds.

Compound Derivative Example Target Weed Application Rate Observed Effect
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis750 g a.i. ha-1Excellent post-emergence control
Various 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazolesVarious weeds100 mg/LExcellent herbicidal activities

The pyrazole carboxamide scaffold has also been explored for its potential in developing agents to control larval pests, including parasitic nematodes that can cause significant economic losses in livestock.

Although research specifically on this compound for larvicidal activity is limited, studies on closely related isomers and derivatives have shown promising results. For instance, a phenotypic screen of small molecules against the parasitic nematode Haemonchus contortus identified derivatives of 1-methyl-1H-pyrazole-5-carboxamide as potent anthelmintics. These compounds were found to inhibit the development of the fourth larval (L4) stage of the nematode at sub-nanomolar concentrations. Further investigation into the mechanism of action of some pyrazole-5-carboxamide derivatives suggested that they may act by inhibiting complex I of the mitochondrial electron transport chain.

The structural similarities between the 3-carboxamide and 5-carboxamide isomers suggest that this compound could also serve as a valuable precursor for the synthesis of novel larvicidal agents. The cyano group can be a key handle for introducing further chemical diversity, potentially leading to the discovery of new compounds with improved efficacy and selectivity against parasitic nematodes and other larval pests.

Compound Derivative Class Target Pest Activity Potential Mechanism of Action
1-methyl-1H-pyrazole-5-carboxamide derivativesHaemonchus contortus (parasitic nematode)Inhibition of L4 larval development at sub-nanomolar concentrationsInhibition of mitochondrial complex I

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

Beyond its direct applications in agrochemical research, this compound is a highly valuable and versatile building block in the synthesis of more complex organic molecules. The presence of multiple functional groups—the cyano group, the carboxamide, and the pyrazole ring itself—provides chemists with a rich platform for a variety of chemical transformations.

The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, among other transformations. The carboxamide group can also be hydrolyzed or converted to other functional groups. This chemical reactivity allows for the use of this compound as a starting material to construct a wide range of more elaborate molecular architectures.

For example, the core structure of this compound can be seen as a key component in the synthesis of the more complex pyrazole carboxamide derivatives that have shown promise as fungicides, herbicides, and larvicides. Synthetic routes to these more complex molecules often start with simpler pyrazole building blocks that are then elaborated through a series of chemical reactions. The strategic placement of the cyano and carboxamide groups on the pyrazole ring in this compound makes it an ideal starting point for such synthetic endeavors. The ability to readily modify this scaffold is crucial for creating libraries of compounds for high-throughput screening in drug and agrochemical discovery programs.

Q & A

Q. Critical parameters to optimize :

  • Temperature : Exothermic reactions (e.g., Knoevenagel) require precise cooling to avoid side products.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystals .

Basic: Which analytical techniques are most effective for characterizing the structural purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and cyano group integration. For example, pyrazole ring protons typically appear as doublets in δ 6.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₇H₇N₃O₂: 182.0564) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazole ring planarity and carboxamide torsion angles) .
  • Melting Point Analysis : Sharp melting points (e.g., 150–152°C for related pyrazole acids) indicate purity .

Basic: How can researchers design initial biological activity assessments for this compound?

Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. For pyrazole derivatives, IC₅₀ values are often determined at 10 µM–1 mM concentrations .
  • Cytotoxicity testing : Use MTT assays on cell lines (e.g., HeLa or HEK293) to establish safety thresholds .
  • Molecular docking : Preliminary docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins, prioritizing residues with hydrogen-bonding potential (e.g., carboxamide interactions) .

Advanced: How can computational chemistry be integrated into the synthesis optimization of pyrazole carboxamide derivatives?

Answer:

  • Reaction path searching : Quantum mechanical methods (e.g., DFT) model transition states to predict viable pathways. For example, simulating Vilsmeier-Haack formylation mechanisms to optimize reagent ratios .
  • Machine learning (ML) : Train ML models on historical reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., solvent polarity, temperature) .
  • Factorial design : Apply 2³ factorial experiments to test variables (temperature, catalyst loading, reaction time) and identify statistically significant factors .

Advanced: What methodologies are recommended for resolving contradictory spectroscopic data in structural elucidation?

Answer:

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (e.g., resolving tautomerism in pyrazole rings) .
  • Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., carboxamide rotation) by variable-temperature NMR .
  • Density Functional Theory (DFT) calculations : Compare computed ¹³C chemical shifts with experimental data to confirm assignments .

Advanced: What factorial design approaches are suitable for studying substituent effects in SAR studies?

Answer:

  • Taguchi design : Optimize substituent positions (e.g., cyano vs. methyl groups) using orthogonal arrays to minimize experimental runs .
  • Response Surface Methodology (RSM) : Model non-linear relationships between substituent electronegativity and bioactivity (e.g., IC₅₀) .
  • Central Composite Design (CCD) : Test extreme substituent combinations (e.g., electron-withdrawing cyano + electron-donating methyl) to identify synergistic effects .

Advanced: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Free energy perturbation (FEP) : Refine docking scores by simulating ligand-protein binding thermodynamics (e.g., solvation effects on carboxamide interactions) .
  • Meta-analysis of bioactivity data : Compare results across assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent activity .
  • Error source mapping : Quantify uncertainties in computational parameters (e.g., force field inaccuracies) and experimental variables (e.g., purity thresholds <95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.